Home > Products > Screening Compounds P139298 > 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide - 1421457-33-1

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide

Catalog Number: EVT-3074417
CAS Number: 1421457-33-1
Molecular Formula: C17H14F3N5O3
Molecular Weight: 393.326
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acrizanib (LHA510)

Compound Description: Acrizanib is a small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) designed for topical ocular delivery. It is being investigated as a therapy for neovascular age-related macular degeneration.

Relevance: While acrizanib's core structure differs from 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide, both compounds are kinase inhibitors, highlighting a shared research interest in this therapeutic area. Additionally, both acrizanib and the target compound share a pyrimidine ring as part of their structure. The emphasis on topical ocular delivery for acrizanib could suggest a potential exploration of similar delivery routes for the target compound if ocular applications are of interest.

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives

Compound Description: This research focuses on derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one modified at position 3 with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. These compounds demonstrated improved antimicrobial activity compared to the reference drug Streptomycin.

Relevance: The core structure of these derivatives, a thieno[2,3-d]pyrimidin-4(3H)-one, shares the pyrimidine ring system present in 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide. This structural similarity suggests that modifications exploring benzimidazole or thienopyrimidine moieties could be considered for the target compound, especially if antimicrobial properties are desired.

N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide

Compound Description: This compound is characterized by a hydrazinecarboxamide unit linked to a benzene ring and a chlorophenyl group connected to a pyrazole ring. The crystal structure reveals specific hydrogen bond interactions and π–π stacking interactions.

Relevance: This compound features both a pyrazole and a phenyl group connected by an oxygen atom, reminiscent of the 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide structure. While the overall arrangement is different, this common motif suggests potential for exploring variations in the linker region or substitutions on the phenyl and pyrazole rings of the target compound.

2-Cyano-N-(4-(1-methyl-1H-benzo(d)imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide (4)

Compound Description: This research investigates the reactivity of compound 4, which features a pyrazole ring system with benzimidazole, phenyl, and acetamide substituents. Reactions with various reagents resulted in the formation of thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives.

Relevance: The presence of a pyrazole ring with a phenyl substituent directly attached in compound 4 mirrors a key structural element of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide. This similarity indicates that exploring the reactivity of the target compound with similar reagents used in this study could yield interesting derivatives with potentially diverse biological activities.

7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP)

Compound Description: BCTP is a potent transient receptor potential vanilloid type 1 (TRPV1) antagonist. It exhibits strong analgesic properties while showing a reduced tendency to induce hyperthermia, a common side effect of TRPV1 antagonists.

Relevance: Both BCTP and 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide share the pyrimidine ring system as a central structural feature. The success of BCTP as a TRPV1 antagonist with reduced side effects could guide the development of the target compound for potential applications related to pain management or conditions where TRPV1 modulation is desired.

Overview

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that belongs to the class of pyrimidine derivatives. It features a unique combination of functional groups, including a pyrazole moiety, trifluoromethoxy group, and an acetamide structure. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically those containing both pyrimidine and pyrazole rings. It is often synthesized for research purposes in pharmacology and agrochemistry, where it may exhibit various biological activities, including antimicrobial or herbicidal properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves several steps:

  1. Preparation of the Pyrimidine Derivative: The initial step often involves the formation of a pyrimidine ring through the reaction of appropriate precursors. For instance, 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol can be synthesized via cyclization reactions involving hydrazines and carbonyl compounds.
  2. Formation of the Ether Linkage: The hydroxyl group on the pyrimidine can be converted to an ether by reacting with an alkyl halide or another electrophile, such as a trifluoromethoxyphenyl derivative.
  3. Acetamide Formation: The final step usually involves acylation where the resulting compound is treated with acetic anhydride or acetyl chloride to form the acetamide functionality.

These synthesis steps may require specific conditions such as temperature control, solvent choice (e.g., dichloromethane), and catalysts (e.g., bases or Lewis acids) to optimize yields and purity.

Molecular Structure Analysis

Data

The molecular formula for this compound is C15H15F3N4OC_{15}H_{15}F_{3}N_{4}O, with a molecular weight of approximately 350.30 g/mol. The compound's structural features include:

  • A pyrimidine ring containing nitrogen atoms.
  • A pyrazole ring, which contributes to its reactivity.
  • A trifluoromethoxy group, enhancing its lipophilicity and potential biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide can be explored through various reaction pathways:

  1. Nucleophilic Substitution: The trifluoromethoxy group can undergo nucleophilic attack, making it a potential site for further functionalization.
  2. Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid and amine.
  3. Coupling Reactions: The presence of reactive sites on the pyrazole or pyrimidine rings allows for coupling reactions with other electrophiles, which could lead to more complex derivatives useful in drug design.
Mechanism of Action

Process and Data

The mechanism of action for 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is not fully elucidated but may involve:

  1. Interaction with Biological Targets: The compound may interact with specific enzymes or receptors due to its structural motifs, potentially inhibiting or activating biological pathways.
  2. Inhibition Mechanisms: It might act as an inhibitor by mimicking natural substrates or ligands in biochemical pathways, particularly in pathways involving nucleic acids or protein synthesis.
  3. Cellular Uptake: The lipophilic nature, attributed to the trifluoromethoxy group, may facilitate cellular uptake, enhancing its bioavailability and efficacy in target cells.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

Key chemical properties involve:

  • Solubility: Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.

Relevant Data or Analyses

Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of this compound during synthesis.

Applications

Scientific Uses

The compound has potential applications in several fields:

  1. Pharmaceutical Development: Investigated for its potential therapeutic effects against various diseases due to its unique molecular structure.
  2. Agricultural Chemistry: May serve as a lead compound in developing new herbicides or pesticides due to its biological activity against specific pathogens.
  3. Fluorescent Probes: Its structural properties might allow it to function as a fluorescent probe in biochemical assays, aiding in the detection of specific biomolecules.

Properties

CAS Number

1421457-33-1

Product Name

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide

IUPAC Name

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-[4-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C17H14F3N5O3

Molecular Weight

393.326

InChI

InChI=1S/C17H14F3N5O3/c1-11-22-14(25-8-2-7-21-25)9-16(23-11)27-10-15(26)24-12-3-5-13(6-4-12)28-17(18,19)20/h2-9H,10H2,1H3,(H,24,26)

InChI Key

ICTCNNMJUGGUBH-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3C=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.